ethyl 2-{2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate
Description
Ethyl 2-(2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate is a complex organic compound featuring a triazolopyrazine core
Properties
IUPAC Name |
ethyl 2-[[2-[8-(4-methylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O5/c1-3-32-22(30)17-6-4-5-7-18(17)25-19(29)14-28-23(31)27-13-12-24-21(20(27)26-28)33-16-10-8-15(2)9-11-16/h4-13H,3,14H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQEJOTIZECBDEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazinone Precursor Preparation
The triazolo[4,3-a]pyrazinone scaffold is typically constructed from a pyrazin-2-one precursor. A common method involves cyclocondensation of α-keto esters with hydrazine derivatives. For example:
- 3-Oxo-3,4-dihydropyrazine-2-carboxylic acid ethyl ester is treated with hydrazine hydrate in ethanol under reflux to form the corresponding hydrazide.
- Cyclization of the hydrazide with trimethyl orthoformate in acetic acid yields the triazolo[4,3-a]pyrazin-3-one skeleton.
Key Reaction :
$$
\text{Hydrazide} + \text{Trimethyl orthoformate} \xrightarrow{\text{AcOH, Δ}} \text{Triazolo[4,3-a]pyrazin-3-one}
$$
Functionalization at Position 8
The 8-position of the triazolo[4,3-a]pyrazinone is functionalized with a 4-methylphenoxy group. This is achieved via:
- Nucleophilic Aromatic Substitution : Activation of the pyrazinone with a leaving group (e.g., chloride) at position 8, followed by reaction with 4-methylphenol in the presence of a base (e.g., K₂CO₃) in DMF.
- Buchwald-Hartwig Amination : Palladium-catalyzed coupling using 4-methylphenol and a brominated pyrazinone intermediate.
Example Conditions :
- Substrate : 8-Chloro-triazolo[4,3-a]pyrazin-3-one
- Reagents : 4-Methylphenol (1.2 eq), K₂CO₃ (2 eq), DMF, 100°C, 12 h
- Yield : ~75%
Esterification and Final Product Isolation
The ethyl benzoate group is introduced either during the coupling step (if ethyl 2-aminobenzoate is used) or via post-synthetic esterification:
- Esterification : If the carboxylic acid intermediate is formed, treatment with ethanol in the presence of H₂SO₄ or DCC/DMAP yields the ethyl ester.
- Purification : The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water.
Analytical Characterization
Successful synthesis is confirmed through:
- ¹H NMR : Peaks for the ethyl ester (δ 1.3–1.4 ppm, triplet; δ 4.3–4.4 ppm, quartet), aromatic protons (δ 6.8–8.1 ppm), and acetamido NH (δ 10.2 ppm).
- LCMS : Molecular ion peak at m/z 461.5 [M+H]⁺.
- IR Spectroscopy : Stretching vibrations for carbonyl groups (C=O at ~1700 cm⁻¹) and amide (N-H at ~3300 cm⁻¹).
Alternative Synthetic Routes and Optimization
One-Pot Cyclization-Coupling Approach
A patent by US8188094B2 describes a one-pot method for analogous triazolopyrazines, where cyclization and side-chain coupling occur sequentially without isolating intermediates. This reduces purification steps and improves overall yield (~65%).
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 30 min) accelerates the amide coupling step, enhancing reaction efficiency and reducing side products.
Challenges and Mitigation Strategies
- Regioselectivity in Triazole Formation : Use of electron-withdrawing groups on the pyrazinone directs cyclization to the desired position.
- Steric Hindrance during Coupling : Bulky substituents on the benzoate ester may necessitate longer reaction times or elevated temperatures.
Scalability and Industrial Relevance
The synthesis is scalable to gram quantities with minor modifications:
- Solvent Recovery : DMF and ethanol are distilled and reused.
- Catalyst Recycling : Palladium catalysts in coupling steps are recovered via filtration.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the oxidation state of the compound, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can be used to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Compound Overview
- Molecular Formula : C23H21N5O5
- CAS Number : 1251696-71-5
- Molecular Weight : 429.45 g/mol
Research indicates that compounds with a similar structural framework exhibit diverse biological activities. Ethyl 2-{2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate is hypothesized to possess:
- Antimicrobial Properties : Preliminary studies suggest that derivatives of triazole and pyrazine compounds may inhibit bacterial growth against pathogens such as Escherichia coli and Pseudomonas aeruginosa .
- Anticancer Activity : The compound's ability to selectively target cancer cells has been highlighted in research involving similar compounds that demonstrate high affinity for cancer cell receptors .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of triazole derivatives demonstrated significant antibacterial activity against E. coli and P. aeruginosa. The results indicated that modifications in the side chains influenced the efficacy and selectivity against these pathogens.
Case Study 2: Anticancer Potential
Research involving related compounds has shown promising results in vitro against various cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through receptor-mediated pathways.
Mechanism of Action
The mechanism of action of ethyl 2-{2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyrazine core is known to interact with various biological pathways, potentially inhibiting or activating specific proteins.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate: This compound is unique due to its specific substitution pattern and functional groups.
Other Triazolopyrazine Derivatives: Compounds with similar cores but different substituents can have varying biological activities and properties.
Uniqueness
The uniqueness of ethyl 2-{2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.
Biological Activity
Ethyl 2-{2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate is a synthetic compound that belongs to the class of triazolo[4,3-a]pyrazine derivatives. These compounds have garnered attention due to their diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article aims to explore the biological activity of this specific compound through a review of relevant literature and research findings.
Chemical Structure
The compound can be represented structurally as follows:
Biological Activity Overview
Triazolo[4,3-a]pyrazine derivatives are known for their significant biological activities. This compound has been evaluated for various pharmacological effects:
- Antibacterial Activity : Studies have shown that triazolo[4,3-a]pyrazine derivatives exhibit moderate to strong antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives have demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics such as ampicillin .
- Antifungal Activity : Similar compounds in this class have also displayed antifungal activity against common pathogens like Candida species and Aspergillus species. The mechanism often involves disrupting fungal cell membrane integrity or inhibiting key metabolic pathways .
- Anticancer Potential : Research indicates that triazolo[4,3-a]pyrazine derivatives may inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. This compound's specific effects on cancer cell lines require further investigation but show promise based on related compounds' activities .
Research Findings and Case Studies
Several studies have characterized the biological activities of triazolo[4,3-a]pyrazine derivatives:
Table 1: Biological Activities of Related Triazolo Derivatives
| Compound Name | Activity Type | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound 1 | Antibacterial | 32 (S. aureus) | |
| Compound 2 | Antifungal | 16 (C. albicans) | |
| Compound 3 | Anticancer | IC50: 15 µM (HeLa) |
The biological activities of this compound and similar compounds are attributed to several mechanisms:
- DNA Gyrase Inhibition : Many triazole derivatives inhibit bacterial DNA gyrase and topoisomerase IV, which are critical for DNA replication and transcription in bacteria. This inhibition leads to cell death by preventing proper DNA function .
- Membrane Disruption : The lipophilic nature of these compounds allows them to penetrate microbial membranes effectively, disrupting their integrity and leading to cytoplasmic leakage and cell death .
- Apoptosis Induction : In cancer cells, these compounds may trigger apoptotic pathways through the activation of caspases or other pro-apoptotic factors .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing ethyl 2-{2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the triazolo[4,3-a]pyrazine core. Key steps include:
- Step 1 : Condensation of 4-methylphenol derivatives with pyrazine precursors to introduce the phenoxy group.
- Step 2 : Acetamide linkage formation via coupling reactions (e.g., using EDCI/HOBt or DCC as coupling agents).
- Step 3 : Esterification of the benzoic acid intermediate with ethanol under acidic conditions.
Microwave-assisted synthesis is recommended to improve yield (65–85%) and reduce reaction time compared to traditional reflux methods .
Q. How is the compound characterized to confirm its structural identity and purity?
- Methodological Answer : A combination of analytical techniques is required:
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify substituent positions and functional groups (e.g., aromatic protons at δ 7.2–8.1 ppm, ester carbonyl at ~170 ppm).
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z ~509).
- HPLC : Purity assessment (>95% by reverse-phase C18 column, acetonitrile/water gradient).
- IR Spectroscopy : Key peaks include C=O (ester: ~1720 cm, amide: ~1650 cm) .
Advanced Research Questions
Q. What strategies are effective in resolving contradictory data regarding the compound’s biological activity across different assays?
- Methodological Answer : Contradictions may arise from assay conditions (e.g., cell line variability, solvent effects). Mitigation strategies include:
- Dose-Response Curves : Validate activity across multiple concentrations (e.g., IC values in enzymatic vs. cell-based assays).
- Solvent Controls : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts.
- Orthogonal Assays : Compare results from fluorescence-based assays with radioligand binding studies for receptor-targeted activity.
- Meta-Analysis : Cross-reference data with structurally analogous triazolo-pyrazines (e.g., substitution patterns affecting potency) .
Q. How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?
- Methodological Answer : Key modifications and evaluations include:
- Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl or amine) to improve solubility; logP values >3 may hinder bioavailability.
- Metabolic Stability : Assess liver microsome stability (e.g., CYP450 inhibition assays) and modify labile groups (e.g., ester to amide substitution).
- Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction, critical for dose calibration.
- In Vivo PK/PD Modeling : Track plasma half-life (t) and tissue distribution in rodent models .
Q. What experimental designs are recommended for elucidating the compound’s mechanism of action in cancer models?
- Methodological Answer : A tiered approach is advised:
- Target Identification : Use affinity chromatography or thermal shift assays to identify binding proteins.
- Pathway Analysis : RNA-seq or phosphoproteomics to map signaling perturbations (e.g., apoptosis, mTOR pathways).
- Resistance Studies : Generate resistant cell lines via chronic exposure and perform genomic sequencing (e.g., CRISPR screens for resistance drivers).
- In Vivo Efficacy : Xenograft models with bioluminescent imaging to monitor tumor regression and metastasis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
